molecular formula C18H22N2O4 B2911596 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide CAS No. 1421501-11-2

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Cat. No.: B2911596
CAS No.: 1421501-11-2
M. Wt: 330.384
InChI Key: OFCQJAPDYDLFOQ-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzofuran core substituted with a 2,2-dimethyl group at the fused ring, an ether-linked acetamide chain, and a 3-methylisoxazole ethyl moiety. Structural characterization, including crystallographic data, confirms the planar arrangement of the benzofuran ring and the spatial orientation of the isoxazole substituent, critical for intermolecular interactions .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-9-14(24-20-12)7-8-19-16(21)11-22-15-6-4-5-13-10-18(2,3)23-17(13)15/h4-6,9H,7-8,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCQJAPDYDLFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
IUPAC Name 2-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
InChI Key IJXLRYARTYFBNW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it may modulate various biochemical pathways by interacting with enzymes and receptors involved in inflammatory responses and other cellular processes. The exact molecular targets and pathways require further investigation to elucidate the compound's full mechanism of action.

Anti-inflammatory Properties

Research has indicated that compounds related to the benzofuran structure exhibit anti-inflammatory effects. For instance, a study on similar 2,3-dihydrobenzofuran derivatives showed promising anti-inflammatory activity when tested using the carrageenan-induced edema method. The introduction of substituents such as methyl groups enhanced the anti-inflammatory efficacy of these compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. A synthesis study reported that certain derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that modifications to the benzofuran structure could yield compounds with enhanced bioactivity .

Case Studies

  • Anti-inflammatory Study : A series of 2,3-dihydrobenzofuran derivatives were synthesized and evaluated for their anti-inflammatory properties. The results indicated that specific structural modifications led to increased potency in reducing inflammation markers in animal models .
  • Antimicrobial Evaluation : Research focused on new derivatives of benzofuran demonstrated broad-spectrum antimicrobial activity. Compounds were tested against bacterial strains, showing effectiveness comparable to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Benzofuran Derivative : The initial step involves synthesizing the benzofuran backbone through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the hydroxyacetimidamide group is achieved through reactions with acetic anhydride or similar reagents under controlled conditions.
  • Final Coupling : The final product is obtained by coupling the benzofuran derivative with 3-methylisoxazole using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Comparison with Similar Compounds

Phenoxy-Acetamide Analogs (Pharmacopeial Forum, 2017)

Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e) share the acetamide backbone but replace the dihydrobenzofuran with a dimethylphenoxy group.

Ortho-Tolyl Acetamide (Acta Crystallographica, 2010)

The structurally related 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide retains the dihydrobenzofuran core but substitutes the isoxazole ethyl group with an ortho-tolyl moiety.

Comparison with Pharmacologically Active Acetamides

Comparison with Pesticidal Chloroacetamides (Pesticide Glossary, 2001)

Chloroacetamides like dimethenamid and alachlor are herbicides featuring electron-withdrawing chloro substituents. The target compound lacks chloro groups, which are critical for pesticidal activity but associated with mammalian toxicity. Instead, its methyl and oxygen-rich substituents suggest a pharmaceutical focus, emphasizing the role of substituents in determining application .

Tabulated Comparison of Key Compounds

Compound Name Structural Features Activity/Use Key Data
Target Compound Dihydrobenzofuran, 3-methylisoxazole ethyl Pharmaceutical (hypothesized anti-inflammatory) Crystallographic data confirms planar benzofuran core
Compound e (PF 43(1)) Dimethylphenoxy, peptide-like chain Antimicrobial (speculative) Structural analog with polar amino-hydroxy chain
Dimethenamid Chloro, thienyl, methoxy Herbicide Chloro group critical for pesticidal activity
Triazole acetamide (Study) Triazole, furan Anti-exudative 70% efficacy at 10 mg/kg vs. diclofenac

Research Findings and Implications

  • Metabolic Stability : The 3-methylisoxazole group may reduce oxidative metabolism, extending half-life relative to chloroacetamides or simpler alkyl chains .
  • Activity Gaps : While anti-exudative acetamides show promise, the target compound’s specific pharmacological profile remains uncharacterized in the available evidence.

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